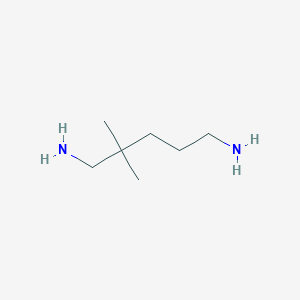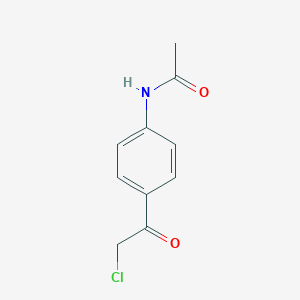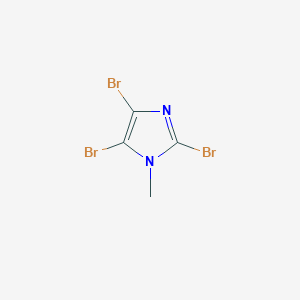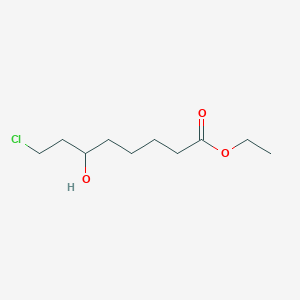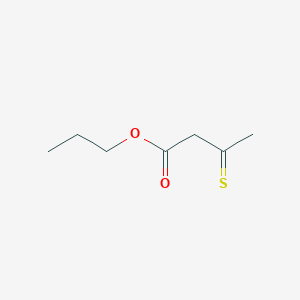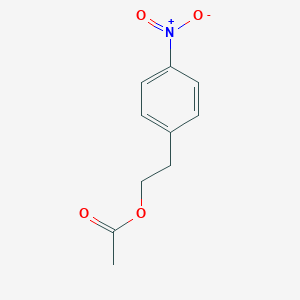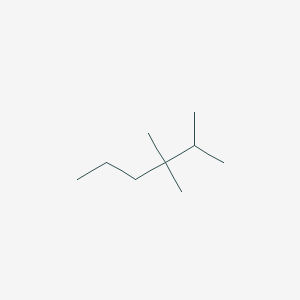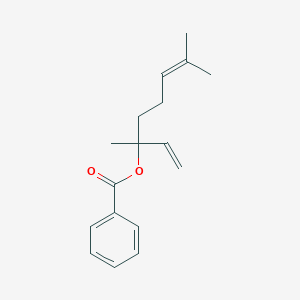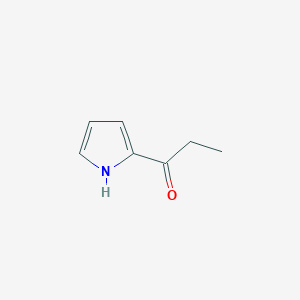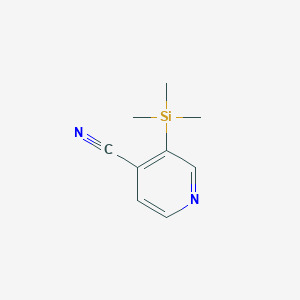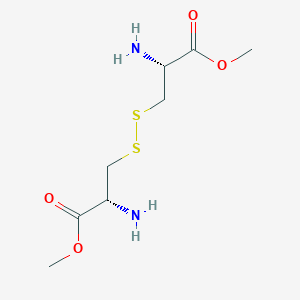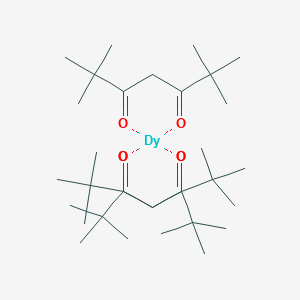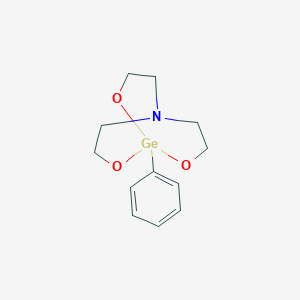
Phenylgermatrane
Vue d'ensemble
Description
Phenylgermatrane is a type of germatrane, which is a tricyclic organogermanium derivative . It is known for its high toxicity .
Synthesis Analysis
The synthesis of Phenylgermatrane involves the reaction of tetra-alkoxy- or trialkoxy-germatranes with triethanolamine . This reaction occurs under mild conditions in the presence of a catalyst or without a catalyst, giving a yield of 70-90% .Molecular Structure Analysis
Phenylgermatrane has a complex molecular structure. It contains a total of 36 bond(s), 19 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 3 eight-membered ring(s), and 1 tertiary amine(s) (aliphatic) .Applications De Recherche Scientifique
Synthesis and Characterization of Complexes : Phenylgermatrane is used in the synthesis and characterization of metal complexes. For instance, the reaction of 1-phenylgermatrane with chromium hexacarbonyl forms chromium tricarbonyl complexes, which have been analyzed using NMR spectroscopy, mass spectrometry, and X-ray crystallography (Karlov et al., 2002).
Study of Crystal Structures : Phenylgermatrane derivatives, like thienylgermatranes, have been studied for their crystal structures using X-ray diffraction. This research provides insights into the structural properties of these compounds, such as disorder in the thiophene ring and transannular bond lengths (Lukevics et al., 2007).
Synthesis and Characterization of Derivatives : Different phenylgermatrane derivatives have been synthesized and characterized. This includes studying their molecular structures through NMR spectroscopy and X-ray diffraction, providing valuable information on their chemical properties (Gauchenova et al., 2003).
Psychotropic Properties : Some phenylgermatrane derivatives have been found to possess psychotropic properties. For example, phenylsiloxygermatranes have shown effectiveness in memory enhancement, with one derivative inhibiting retrogradal amnesia by 80% (Lukevics et al., 1992).
Toxicity Reduction : Introduction of certain groups in phenylgermatrane derivatives, like in E-β-Styrylgermatrane, has been found to significantly lower the toxicity of these compounds (Ignatovich et al., 2000).
Molecular Structure Studies : Studies on the molecular structure of phenylgermatrane and its derivatives, such as tolylgermatranes, provide insights into the effects of substituents on the coordination of the germanium atom in these compounds (Lukevics et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
1-phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17GeNO3/c1-2-4-12(5-3-1)13-15-9-6-14(7-10-16-13)8-11-17-13/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVPQSWYVLAQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17GeNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylgermatrane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)
